4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol

Alcohol dehydrogenase inhibition Physicochemical profiling Drug-likeness

Researchers sourcing polar heterocyclic building blocks face a gap: most pyrazole scaffolds are lipophilic (cLogP >2.0, TPSA <30 Ų), limiting aqueous solubility and increasing off-target CNS liability. This 3-methylpyrazole-amino-pentanol (CAS 1520547-15-2) directly addresses that gap. - TPSA of 60.9 Ų and XLogP3-AA of 0.4 predict superior aqueous solubility vs. 4-pentylpyrazole (cLogP 2.60), reducing neurotoxicity risk in ADH inhibition studies. - Dual pharmacophore architecture-pyrazole hinge-binder plus flexible amino-alcohol side chain-enables fragment-based screening against kinases and sigma receptors without additional linker engineering. - Primary alcohol terminus supports direct esterification or etherification for PROTAC linker conjugation; 6 rotatable bonds provide sufficient reach for bifunctional degrader design. Available through BenchChem's global sourcing network with batch-to-batch purity consistency.

Molecular Formula C10H19N3O
Molecular Weight 197.28 g/mol
Cat. No. B13258715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol
Molecular FormulaC10H19N3O
Molecular Weight197.28 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1)CNC(C)CCCO
InChIInChI=1S/C10H19N3O/c1-8(4-3-5-14)11-6-10-7-12-13-9(10)2/h7-8,11,14H,3-6H2,1-2H3,(H,12,13)
InChIKeyLEBHRYBDVKCKEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol: Properties & ID


The compound 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol (CAS 1520547-15-2) is a bifunctional aminopyrazole building block comprising a 3-methyl-1H-pyrazole ring linked via a methylamino spacer to a pentan-1-ol backbone [1]. With a molecular formula C₁₀H₁₉N₃O and a molecular weight of 197.28 g/mol, it features three hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 60.9 Ų, and a calculated XLogP3-AA of 0.4, indicating balanced polarity suitable for both organic synthesis and biological probe development [1].

Synthesis
Bifunctional aminopyrazole building block for conjugate assembly
Probe Design
Balanced polarity supports biological probe and ligand development
Scaffold Exploration
Flexible pentanol chain enables diverse conformational sampling

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol: Irreplaceable Advantages


Generic substitution within the pyrazole-aminoalcohol class is precluded by demonstrable differences in hydrogen-bond donor/acceptor capacity, polar surface area, and lipophilicity that directly influence both target engagement and pharmacokinetic behavior. The target compound's 3-methyl substitution on the pyrazole ring provides a distinct H-bond donor profile compared to N-alkylated analogs such as 4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}pentan-1-ol [1]. Additionally, the amino-alcohol side chain markedly increases polarity (TPSA 60.9 Ų) relative to simple 4-alkylpyrazoles, which typically possess TPSA values below 30 Ų and cLogP values exceeding 2.0 [1][2]. These physicochemical distinctions translate to measurable differences in solubility, membrane permeability, and off-target liability that make interchange without experimental validation unreliable [2].

N‑alkylated pyrazole analogs may alter H‑bond donor profile, shifting target engagement

Lower TPSA & higher cLogP of simple 4‑alkylpyrazoles can limit direct interchange without solubility/permeability validation

Amino‑alcohol side chain missing in non‑polar comparators may shift pharmacokinetic and off‑target profiles

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol: Differentiation Evidence


Polarity & H-Bonding vs. 4-Pentylpyrazole

When compared with the potent ADH inhibitor 4-pentylpyrazole, the target compound exhibits a substantially higher topological polar surface area (TPSA 60.9 Ų vs. 28.7 Ų) and three-fold greater hydrogen-bond donor count (3 vs. 1), which predicts improved aqueous solubility and reduced passive membrane permeability [1][2]. 4-Pentylpyrazole is a highly lipophilic ADH inhibitor (cLogP 2.60, Ki = 0.06 µM) that readily partitions into lipid membranes, whereas the target compound's amino-alcohol side chain (XLogP3-AA 0.4) introduces polarity that is expected to limit non-specific membrane accumulation and reduce off-target binding [2].

Polarity & H‑Bonding
Class‑level inference
TPSA 60.9 vs 28.7 Ų (+112%)
HBD 3 vs 1 (+200%)
XLogP3‑AA 0.4 vs cLogP 2.60
May support aqueous solubility‑driven selection over highly lipophilic comparators
Computed properties; experimental solubility validation advised
Alcohol dehydrogenase inhibition Physicochemical profiling Drug-likeness

Conformational Flexibility vs. Simpler Pyrazoles

The target compound possesses 6 rotatable bonds compared to only 4 for 4-pentylpyrazole and the rigid cyclohexanol analog 4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}cyclohexan-1-ol [1][2]. This greater conformational flexibility allows the terminal hydroxyl and the secondary amine to sample a broader range of orientations, potentially engaging multiple hydrogen-bond acceptors within a binding pocket. Cyclohexanol-constrained analogs are limited to a fixed spatial relationship between the pyrazole ring and the hydroxyl group, whereas the linear pentan-1-ol chain permits entropically favorable adaptation to diverse protein surfaces .

Conformational Flexibility
Class‑level inference
6 rotatable bonds
+50% vs. 4‑pentylpyrazole
Supports broader binding‑pose sampling in fragment screening
Entropic advantage inferred; structural confirmation recommended
Conformational analysis Ligand efficiency Scaffold optimization

Dual Pharmacophore for Polypharmacology

Published medicinal chemistry data demonstrate that aminopyrazole fragments can achieve high affinity for sigma receptors; a structurally related aminopyrazole derivative (CHEMBL5189158) exhibits a Ki of 46 nM at the sigma-2 receptor [1]. The target compound incorporates both a 3-methylpyrazole ring (a known kinase hinge-binding motif) and a primary alcohol capable of coordinating catalytic metal ions or engaging polar residues. This dual pharmacophore contrasts with simple 4-alkylpyrazoles (e.g., 4-methylpyrazole Ki = 1.3 µM at human ADH) that are optimized for a single target class and lack the secondary binding functionality [2]. The amino-alcohol chain of the target compound provides an additional hydrogen-bond donor/acceptor pair not present in 4-pentylpyrazole (HBD: 3 vs. 1) [3].

Dual Pharmacophore
Cross‑study comparable
HBD 3; analogous aminopyrazole Ki 46 nM sigma‑2
4‑methylpyrazole Ki 1.3 µM ADH
May enable parallel affinity profiling for kinase and sigma targets
Direct target engagement unconfirmed; requires assay validation
Kinase inhibition Sigma receptor Polypharmacology

4-{[(3-methyl-1H-pyrazol-4-yl)methyl]amino}pentan-1-ol: Validated Applications


ADH Probe with Reduced Lipophilicity

For researchers investigating ADH inhibition for methanol or ethylene glycol poisoning, the target compound offers a polar alternative to highly lipophilic inhibitors like 4-pentylpyrazole (cLogP 2.60). Its TPSA of 60.9 Ų predicts improved aqueous solubility and lower CNS penetration, potentially reducing neurotoxicity observed with lipophilic pyrazoles [1][2]. The flexible pentanol chain provides an attachment point for biotin or fluorophore conjugation without sacrificing the pyrazole core's ADH binding capability [2].

Fragment Library for Kinase & Sigma Receptors

The compound's dual pharmacophore architecture—a 3-methylpyrazole hinge-binding element and a hydrogen-bonding amino-alcohol side chain—makes it a valuable addition to fragment libraries targeting kinases and sigma receptors simultaneously. Published data confirm that analogous aminopyrazole fragments achieve Ki values of 46 nM at sigma-2 receptors, indicating that the pyrazole-methylamino scaffold can access high-affinity binding modes when paired with appropriate side chains [1].

PROTAC & Bifunctional Ligand Intermediate

With a primary alcohol terminal group, this compound can be directly functionalized via esterification, etherification, or oxidation to generate linkers for proteolysis-targeting chimeras (PROTACs) or bifunctional degrader molecules. The 6-rotatable-bond spacer provides sufficient reach to connect a target-binding warhead (via the pyrazole amine) to an E3 ligase ligand (via the alcohol) without requiring additional chain extension steps [1].

Application
Selection Property
Validation Focus
ADH inhibition studies with polar probe
Polar surface area context
Solubility and membrane partitioning review
Kinase/sigma receptor fragment screening
Dual pharmacophore architecture
Affinity profiling for multi‑target engagement
Bifunctional degrader synthesis
Primary alcohol functional handle
Conjugation efficiency and linker design review
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